An In-depth Technical Guide to the Chemical Structure of Alloxanthin
An In-depth Technical Guide to the Chemical Structure of Alloxanthin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Alloxanthin. It includes detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways and experimental workflows to support advanced research and development.
Core Chemical Identity of Alloxanthin
Alloxanthin is a naturally occurring carotenoid pigment belonging to the xanthophyll subclass. It is characterized by a long conjugated polyene chain responsible for its antioxidant properties and distinct color.
1.1. Chemical Structure
The chemical structure of Alloxanthin is defined by its IUPAC name: (1R)-4-[(3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-1,17-diynyl]-3,5,5-trimethylcyclohex-3-en-1-ol.[1][2][3] The structure features two hydroxylated cyclohexene (B86901) rings at either end of a C40 backbone.
1.2. Physicochemical Properties
A summary of the key physicochemical properties of Alloxanthin is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C40H52O2 | [1][2][4][5] |
| Molecular Weight | 564.8 g/mol | [1][2][6] |
| CAS Number | 28380-31-6 | [1][2][4] |
| Appearance | Yellow-orange pigment | [7] |
| Melting Point | 188-190 °C | [6][8] |
| Boiling Point | ~705 °C | [2][5][9] |
| Density | ~1.03 g/cm³ | [2][6] |
| Solubility | Soluble in organic solvents like acetone (B3395972) and ethanol | [7][10] |
| Synonyms | Cynthiaxanthin, Pectenoxanthin, Cryptomonaxanthin, (3R,3'R)-7,7',8,8'-Tetradehydro-β,β-carotene-3,3'-diol | [1][6] |
Spectroscopic Data for Structural Elucidation
The structural confirmation of Alloxanthin relies on various spectroscopic techniques.
| Spectroscopic Data | Details | Reference(s) |
| UV-Vis Spectroscopy | In acetone, Alloxanthin exhibits absorption maxima at approximately 428, 454, and 483 nm. | [7] |
| Mass Spectrometry | LC-ESI-QTOF analysis shows a precursor adduct [M+H]+ at m/z 565.4040. | [1] |
| NMR Spectroscopy | ¹H-NMR and ¹³C-NMR spectra are used for detailed structural analysis, revealing characteristic shifts for the polyene chain and terminal rings. | [2] |
Experimental Protocols
3.1. Extraction and Purification of Alloxanthin from Algae
This protocol provides a general methodology for the extraction and purification of Alloxanthin from algal sources, such as cryptomonads.
3.1.1. Materials and Reagents
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Lyophilized algal biomass
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Acetone (100%)
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Diatomaceous earth
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Nitrogen gas
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
3.1.2. Extraction Procedure
-
Homogenize the lyophilized algal biomass with cold 100% acetone and a small amount of diatomaceous earth in a blender.
-
Perform the extraction under dim light to prevent photodegradation of carotenoids.
-
Filter the homogenate to separate the solid residue.
-
Repeat the extraction process with fresh acetone until the residue is colorless.
-
Pool the acetone extracts and concentrate them using a rotary evaporator at a temperature below 40°C.
-
Dry the concentrated extract under a stream of nitrogen gas.
3.1.3. HPLC Purification
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Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution system with solvents such as acetonitrile (B52724) and methanol.
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Detection: A photodiode array (PDA) detector set at the maximum absorption wavelength of Alloxanthin (~454 nm).
-
Injection Volume: 20 µL of the resuspended extract.
-
Collect the fraction corresponding to the Alloxanthin peak for further analysis.
3.2. Characterization by LC-MS
-
Chromatography: Utilize an HPLC system with a C18 column.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer.
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Data Analysis: Identify the protonated molecule [M+H]⁺ and analyze its fragmentation pattern to confirm the structure.
Biosynthesis and Biological Significance
4.1. Biosynthesis of Alloxanthin
Alloxanthin is synthesized in algae through the general carotenoid biosynthesis pathway, which starts from isopentenyl pyrophosphate (IPP).
4.2. Biological Activities and Signaling Pathways
Alloxanthin, like other carotenoids, exhibits significant antioxidant and anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways.
The antioxidant activity of carotenoids is attributed to their ability to quench reactive oxygen species (ROS). This action helps to mitigate oxidative stress, which is implicated in numerous chronic diseases.
The anti-inflammatory effects of structurally similar carotenoids like astaxanthin (B1665798) are known to be mediated through the downregulation of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] By inhibiting these pathways, carotenoids can reduce the production of inflammatory cytokines.
References
- 1. Alloxanthin | C40H52O2 | CID 6443740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Astaxanthin and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Oxidant and Anti-Inflammatory Effects of Astaxanthin on Gastrointestinal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. vocab.nerc.ac.uk [vocab.nerc.ac.uk]
- 10. jams.squ.edu.om [jams.squ.edu.om]
